6-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine
Description
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-21(2)16-8-19-9-17(20-16)26-13-5-6-22(10-13)18(23)12-3-4-14-15(7-12)25-11-24-14/h3-4,7-9,13H,5-6,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNPXZKRAOVKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine typically involves multiple steps. One common method involves the reaction of 3,4-(methylenedioxy)phenol (sesamol) with 4-(dimethylamino)pyridine (DMAP) in the presence of a base such as triethylamine in dry tetrahydrofuran (THF). The reaction mixture is then treated with an acyl chloride derivative to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Potential use as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
Compound A : 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-Fluoropropyl)Pyrrolidin-3-yl]OxyPhenyl]-8,9-Dihydro-7H-Benzo[7]Annulene-2-Carboxylic Acid
- Key Features: Core: Benzo[7]annulene (a seven-membered aromatic ring fused to benzene). Substituents: Dichlorophenyl (electron-withdrawing groups), fluoropropyl-pyrrolidine linker.
- Comparison :
Compound B : Salts of Methyl 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-Fluoropropyl)Pyrrolidin-3-yl]OxyPhenyl]-8,9-Dihydro-7H-Benzo[7]Annulene-2-Carboxylate
- Key Features :
- Comparison :
Pyrazine/Pyridazine Derivatives with Pyrrolidine Linkers
Compound C : 6-[3-(Dimethylamino)Pyrrolidin-1-yl]Pyridin-3-Amine
- Key Features :
Biological Activity
The compound 6-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine is a complex organic molecule that features a unique combination of functional groups, including a benzodioxole moiety and a pyrrolidine ring. These structural characteristics suggest potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H19N3O4
- Molecular Weight : 341.367 g/mol
- CAS Number : 2097899-07-3
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The presence of the benzodioxole and pyrazine rings may allow the compound to interact with specific enzymes, potentially inhibiting their activity.
- Receptor Modulation : The structural features may facilitate binding to various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Similar compounds have shown selective antibacterial properties, particularly against Gram-positive bacteria.
Biological Activity Overview
Recent studies have explored the biological effects of benzodioxole derivatives, highlighting their antimicrobial and anticancer properties:
Antimicrobial Activity
Research indicates that compounds containing benzodioxole structures exhibit selective antibacterial activity. For instance:
- Gram-positive Bacteria : Some derivatives have been shown to inhibit Bacillus subtilis effectively.
- Fungal Activity : Certain compounds demonstrated antifungal effects against pathogens like Candida albicans.
Anticancer Properties
Benzodioxole derivatives have also been investigated for their cytotoxic effects on cancer cells:
- Cytotoxicity Studies : Compounds have displayed varying levels of toxicity towards cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Notably, some derivatives showed lower toxicity to normal cells compared to cancer cells, suggesting potential as anticancer agents.
Case Studies and Research Findings
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Bernard et al. (2014) | Benzodioxole Derivatives | Anticancer | Cytotoxic against multiple cancer cell lines with structure–activity relationships established. |
| Chung et al. (2015) | Pyrrolidine Derivatives | Antibacterial | Selectively active against Bacillus subtilis; identified minimal inhibitory concentrations (MIC). |
| Desai et al. (2020) | 3-(2-benzoxazol-5-yl)alanine | Antifungal | Showed antifungal properties against Candida albicans and cytotoxicity towards various cancer cells. |
Structure–Activity Relationship (SAR)
The structure–activity relationship is crucial for understanding how modifications to the compound can enhance its biological activity:
- Electron-Donating Groups : The presence of methoxy or dimethylamino groups has been correlated with increased antimicrobial activity.
- Benzodioxole Ring Integrity : Maintaining the integrity of the benzodioxole moiety is essential for preserving biological activity.
Q & A
Q. What are the optimal synthetic routes for preparing 6-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine with high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the benzodioxole-pyrrolidine moiety with the pyrazine core. Key steps include:
- Coupling Reactions : Use cesium carbonate as a base and copper(I) bromide as a catalyst for Ullmann-type couplings, as demonstrated in analogous pyrazine derivatives .
- Solvent Selection : Dimethyl sulfoxide (DMSO) or acetonitrile under microwave-assisted conditions can enhance reaction efficiency (e.g., 35°C for 48 hours) .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) followed by recrystallization from acetonitrile improves purity .
Table 1 : Comparison of Synthetic Conditions for Pyrazine Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrrolidine coupling | Cs₂CO₃, CuBr, DMSO, 35°C, 48h | 17.9 | |
| Pyrazine functionalization | K₂CO₃, dry acetonitrile, reflux | 82 |
Q. How can spectroscopic techniques (NMR, IR, HRMS) be systematically applied to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for diagnostic groups:
- Benzodioxole protons at δ 6.8–7.2 ppm (aromatic).
- Pyrrolidine-CH₂O- protons at δ 3.5–4.0 ppm.
- N,N-dimethyl groups at δ 2.8–3.2 ppm .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., m/z calculated for C₁₉H₂₂N₄O₄: 394.1634) .
- IR : Identify carbonyl (C=O) stretches near 1680 cm⁻¹ and benzodioxole C-O-C vibrations at 1240–1280 cm⁻¹ .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across different assay systems for this compound?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal methods (e.g., enzyme inhibition vs. cell-based assays).
- Buffer Optimization : Adjust pH and ionic strength to mimic physiological conditions, as variations in assay buffers can alter compound solubility or target binding .
- Metabolite Screening : Use LC-MS to rule out interference from degradation products .
Q. What methodologies are recommended for analyzing the reaction mechanism of the benzodioxole-pyrrolidine coupling step in the synthesis?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates.
- Computational Modeling : Density Functional Theory (DFT) can elucidate transition states, particularly the role of copper catalysts in facilitating C-O bond formation .
- Isotopic Labeling : Use ¹⁸O-labeled benzodioxole to trace oxygen transfer pathways .
Q. How can computational modeling (e.g., DFT, molecular docking) be integrated with experimental data to predict the compound's target interactions?
- Methodological Answer :
- Docking Simulations : Use PyMOL or AutoDock to model interactions with kinases or GPCRs, leveraging the pyrazine ring's π-π stacking potential .
- QSAR Analysis : Correlate substituent effects (e.g., dimethylamino vs. chloro groups) with bioactivity using Hammett or steric parameters .
Q. What experimental design considerations are critical when evaluating the impact of substituents on the pyrazine ring for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Library : Synthesize analogs with electron-withdrawing (e.g., -Cl, -NO₂) and electron-donating (-OCH₃, -CH₃) groups at the pyrazine 3- and 5-positions .
- Biological Testing : Use standardized assays (e.g., IC₅₀ determination in kinase panels) to ensure comparability.
- Data Normalization : Correct for lipophilicity (logP) using HPLC-measured retention times to isolate electronic effects .
Table 2 : SAR Trends in Pyrazine Derivatives
| Substituent (Position) | Activity Trend (Kinase Inhibition) | logP Change | Reference |
|---|---|---|---|
| -OCH₃ (3) | ↑ Activity | +0.5 | |
| -Cl (5) | ↓ Solubility | +1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
